4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
Overview
Description
“4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol” is a chemical compound with the molecular formula C6H4F7IO . It is also known by its CAS number 1422-42-0 .
Synthesis Analysis
The compound has been used in the synthesis of several new ternary lanthanide complexes (Ln = Er, Ho, Yb, Nd) in which the synergistic ligand is 1,10-phenanthroline (phen) or 2,2′-bipyridine (bipy) .Molecular Structure Analysis
The molecular weight of the compound is 351.99 g/mol . The InChI string representation of the molecule isInChI=1S/C6H4F7IO/c7-4 (8,1-3 (14)2-15)5 (9,10)6 (11,12)13/h1,15H,2H2
. The compound has a complexity of 257 as computed by Cactvs 3.4.6.11 . Chemical Reactions Analysis
The compound has been used as a ligand in the synthesis of several new ternary lanthanide complexes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.99 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 351.91951 g/mol . The topological polar surface area of the compound is 20.2 Ų . The heavy atom count of the compound is 15 .Scientific Research Applications
Fluorinated Compounds in Molecular Orbital Studies
Fluorinated compounds are essential in molecular orbital studies for organic molecules. Extended basis sets incorporating Gaussian functions have been developed to improve the accuracy of calculations for molecules containing elements like fluorine, demonstrating the importance of fluorinated compounds in computational chemistry and molecular design (Hehre, Ditchfield, & Pople, 1972).
Fluorinated Alcohols in Industrial Applications
The study of fluorotelomer alcohols (FTOHs) in environmental systems illustrates the application of fluorinated compounds in understanding environmental persistence and transformation. For instance, 6:2 FTOH biotransformation in river sediment systems has been extensively studied, highlighting the environmental implications of fluorinated materials used in consumer and industrial products (Zhao et al., 2013).
Fluorinated Oligothiophenes in Electronics
Fluorinated oligothiophenes have been synthesized and investigated for their potential in molecular and polymeric electronics. The study of these materials demonstrates the impact of fluorocarbon substitution on molecular and solid-state properties, offering insights into the design of high-performance electronic materials (Facchetti et al., 2004).
Synthesis of Fluorinated Diols
The radical addition of fluorinated compounds to alcohols has been explored for the synthesis of fluorinated diols, such as the transformation of 1-iodoperfluorohexane to a telechelic fluorinated diol. This research demonstrates the synthetic versatility of fluorinated compounds in creating novel materials with potential applications in polymer chemistry and materials science (Lahiouhel, Améduri, & Boutevin, 2001).
properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h1,15H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIXLNBYXIVUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254284 | |
Record name | 4,4,5,5,6,6,6-Heptafluoro-2-iodo-2-hexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol | |
CAS RN |
1422-42-0 | |
Record name | 4,4,5,5,6,6,6-Heptafluoro-2-iodo-2-hexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5,6,6,6-Heptafluoro-2-iodo-2-hexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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